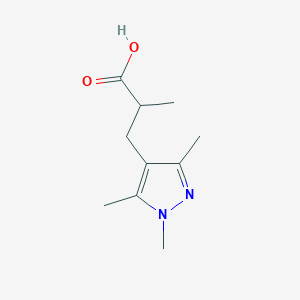

2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid

Description

2-Methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole-substituted propanoic acid derivative. Pyrazole derivatives are widely studied for their biological and chemical properties, including applications in pharmaceuticals, agrochemicals, and materials science. The trimethyl substitution on the pyrazole ring likely enhances steric bulk and modulates electronic properties, influencing solubility, stability, and reactivity .

Properties

IUPAC Name |

2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(10(13)14)5-9-7(2)11-12(4)8(9)3/h6H,5H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZXDAOTZRWAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the propanoic acid group. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable propanoic acid derivative under acidic or basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the pyrazole ring and subsequent functionalization with the propanoic acid group.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group on the pyrazole ring can be oxidized to form corresponding alcohols or ketones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing a pyrazole moiety exhibit promising anticancer properties. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. These inhibitors have shown selective potency against various cancer cell lines, suggesting that 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid could serve as a scaffold for developing new anticancer agents .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. The compound could inhibit pro-inflammatory cytokines and enzymes like COX-2, making it a candidate for treating inflammatory diseases .

Pesticide Development

The structural characteristics of 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid make it suitable for developing novel pesticides. Pyrazole derivatives have been shown to possess insecticidal properties against various agricultural pests. By modifying the core structure of this compound, researchers aim to enhance its efficacy and reduce toxicity to non-target organisms .

Polymer Chemistry

In materials science, the incorporation of pyrazole derivatives into polymer matrices has been explored for their potential to improve thermal stability and mechanical properties. The unique interactions between the pyrazole moiety and polymer chains can lead to enhanced performance in applications such as coatings and composites .

Data Tables

Case Study 1: Anticancer Activity

A series of pyrazolo[3,4-b]pyridine derivatives were synthesized based on the structure of 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid. These compounds were tested against various cancer cell lines including HeLa and A375, showing IC50 values in the low micromolar range, indicating significant anticancer potential .

Case Study 2: Pesticide Efficacy

A derivative of the compound was tested in field trials against common agricultural pests such as aphids and whiteflies. Results showed a significant reduction in pest populations with minimal impact on beneficial insects, highlighting its potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

2-Methyl-3-(1-Methyl-1H-Pyrazol-4-yl)Propanoic Acid

- Structure : Differs by having a single methyl group on the pyrazole nitrogen (CAS: 1249548-97-7, C₈H₁₂N₂O₂, MW: 168.2) .

2-Methyl-3-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)Propanoic Acid

- Structure : Features a nitro group at the 3-position of the pyrazole (C₈H₁₁N₃O₄, MW: 213.19) .

- Impact: The nitro group introduces strong electron-withdrawing effects, increasing acidity of the propanoic acid moiety (pKa ~1–2) and enhancing reactivity in nucleophilic substitutions.

2-[[5-[(4-Chloro-3-Methylpyrazol-1-yl)Methyl]-4-Ethyl-1,2,4-Triazol-3-yl]Sulfanyl]Propanoic Acid

Physicochemical Properties

Key Observations :

Spectroscopic and Analytical Data

- IR Spectroscopy: All propanoic acid analogs show O-H (~3200–3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches. Nitro groups (e.g., in 13f) exhibit strong N=O stretches at ~1336 cm⁻¹ . Fluorinated analogs (e.g., 13k) display C-F stretches at ~1122 cm⁻¹ .

NMR Spectroscopy :

- Pyrazole protons resonate at δ ~7.5–8.5 ppm (1H NMR). Trimethyl groups would cause upfield shifts (~δ 1.0–1.5 ppm for CH₃) compared to nitro or chloro substituents .

Biological Activity

2-Methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C10H16N2O2

- Molecular Weight : 196.25 g/mol

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

The biological activity of 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid is primarily attributed to its interaction with specific biological targets:

-

Antimicrobial Activity :

- The compound exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values less than 1 μg/ml .

- It has been shown to disrupt bacterial biofilms, making it a promising candidate for treating resistant infections .

-

Antimalarial and Antileishmanial Properties :

- Research indicates that this compound effectively targets Leishmania aethiopica and Plasmodium berghei, suggesting its potential as a therapeutic agent against leishmaniasis and malaria.

- The mechanism involves binding to the active site of the LmPTR1 pocket, interfering with the life cycle of these parasites.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that the compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of pyrazole derivatives, 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid was evaluated for its efficacy against resistant strains of bacteria. The results demonstrated significant antibacterial activity with MIC values indicating strong potential for clinical applications in treating infections caused by resistant strains .

Case Study: Antimalarial Activity

Another research effort explored the antimalarial effects of this compound in vivo using Plasmodium berghei-infected mice. The treatment group exhibited a marked reduction in parasitemia compared to controls, highlighting the compound's potential as an effective antimalarial agent.

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid be optimized for reproducibility?

- Methodology :

- Use multi-step protocols involving nucleophilic substitution and acid-catalyzed ester hydrolysis. For example, pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters, followed by alkylation and hydrolysis (e.g., methyl ester intermediates converted to carboxylic acids via NaOH/EtOH) .

- Monitor reaction progress with thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane). Purify via recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Use DMSO-d6 to resolve pyrazole ring protons (δ 7.5–8.5 ppm) and propanoic acid protons (δ 2.5–3.5 ppm). Compare shifts with structurally analogous compounds (e.g., 3-(4-chloro-1H-pyrazol-1-yl)-propanoic acid derivatives) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm<sup>-1</sup>) and C=O stretch (~1700 cm<sup>-1</sup>). Pyrazole C=N stretches appear near 1600 cm<sup>-1</sup> .

Q. How does the dimerization behavior of the propanoic acid moiety influence its physical properties?

- Methodology :

- Study dimerization via excess enthalpy measurements using calorimetry (e.g., NRHB model for hydrogen-bonded systems) .

- Compare melting points and solubility in aprotic solvents (e.g., DMF) with non-dimerizing analogs.

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound?

- Methodology :

- Use SHELX for structure refinement due to its robustness with small-molecule twinning and high-resolution data .

- Address disorder in trimethylpyrazole groups via ORTEP-3 visualization, adjusting thermal ellipsoids to 50% probability .

Q. How can computational modeling predict its interaction with biological targets?

- Methodology :

- Perform molecular docking (AutoDock Vina) using pyrazole and carboxylic acid as pharmacophores. Validate with MD simulations (GROMACS) to assess binding stability to enzymes like COX-2 .

- Compare hydrogen-bonding patterns with co-crystal structures of related inhibitors .

Q. How to resolve contradictions in reported biological activity data?

- Methodology :

- Verify compound purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use positive controls (e.g., ibuprofen for COX inhibition) .

Q. What structure-activity relationships (SAR) guide its derivatization for enhanced potency?

- Methodology :

- Synthesize analogs with substituted pyrazoles (e.g., 4-nitro or 4-methoxy groups) and measure IC50 against target enzymes. Correlate electronic effects (Hammett σ values) with activity trends .

- Replace propanoic acid with methyl ester or amide to assess bioavailability impacts .

Q. How do thermodynamic properties inform its stability in formulation?

- Methodology :

- Calculate ΔG of melting using Clausius-Clapeyron equation (data from DSC). For freezing at -18°C, ΔS is negative due to reduced disorder, and ΔH dominates TΔS .

- Assess degradation kinetics under accelerated conditions (40°C/75% RH) via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.